molecular formula C28H27F2N9O5 B8146682 GnRH antagonist 2

GnRH antagonist 2

Cat. No. B8146682
M. Wt: 607.6 g/mol
InChI Key: IMJPTZZFUZNJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GnRH antagonist 2 is a useful research compound. Its molecular formula is C28H27F2N9O5 and its molecular weight is 607.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality GnRH antagonist 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GnRH antagonist 2 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Assisted Reproduction and Hormonal Contraception : GnRH antagonists, by inhibiting the hormone from binding to its receptor, are useful in assisted reproductive technologies (ART). They help prevent a luteinizing hormone surge during controlled ovarian hyperstimulation without causing the hypo-estrogenic side effects, flare-up, or long down-regulation period associated with agonists. This makes them a valuable tool in fertility treatments and potentially in hormonal male contraception (Herbst, 2003).

  • Treatment of Sex Hormone-Dependent Diseases : GnRH antagonists have therapeutic potential in treating infertility and sex hormone-dependent diseases due to their paradoxical antigonadal actions. This includes conditions like endometriosis, polycystic ovary syndrome, and metastatic breast cancer (Clayton, 1987).

  • Oncology Applications : GnRH antagonists show promise in inhibiting the growth of extra-pituitary cancer cells. They have been studied for potential use in treating certain types of cancer that express GnRH receptors (Tan & Bukulmez, 2011).

  • Gynecological Pathologies : These antagonists are potential first-line treatments for controlling non-menstrual pelvic pain, heavy menstrual bleeding, and treating infertility and precocious puberty. Their role in gynecology is expanding with ongoing research (Ruiz et al., 2022).

  • Veterinary Medicine : While primarily used in humans, GnRH antagonists are also explored for controlling reproduction in animals for both pro- and anti-fertility roles. However, their development lags behind that of agonists due to higher production costs (Padula, 2005).

  • Potential in Non-Peptide Formulations : Non-peptide GnRH antagonists may offer greater flexibility in dosing, lower costs, and increased patient acceptance. This could lead to broader therapeutic applications in the future (Millar et al., 2000).

properties

IUPAC Name

1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27F2N9O5/c1-36(2)15-21-24-25(34-39(21)17-10-8-16(9-11-17)31-27(41)35-44-4)37(14-18-19(29)6-5-7-20(18)30)28(42)38(26(24)40)22-12-13-23(43-3)33-32-22/h5-13H,14-15H2,1-4H3,(H2,31,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJPTZZFUZNJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C2C(=NN1C3=CC=C(C=C3)NC(=O)NOC)N(C(=O)N(C2=O)C4=NN=C(C=C4)OC)CC5=C(C=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27F2N9O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GnRH antagonist 2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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